Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Medicinal Chemistry CNS Drug Design Pharmacokinetics

Choose Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1419101-03-3) for CNS drug discovery. The precise 3-fluoro substituent increases lipophilicity (XLogP3 2.2) and metabolic stability vs. non-fluorinated analogs (XLogP ~1.8), enhancing blood-brain barrier penetration. The orthogonal Cbz protecting group permits selective hydrogenolysis (H2, Pd/C) without disturbing other acid/base-labile groups—critical for complex multi-step syntheses of MAO inhibitor libraries and 18F-PET tracer scaffolds. Standard purity: 97%. Global shipping.

Molecular Formula C13H14FNO2
Molecular Weight 235.25 g/mol
CAS No. 1419101-03-3
Cat. No. B1529593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
CAS1419101-03-3
Molecular FormulaC13H14FNO2
Molecular Weight235.25 g/mol
Structural Identifiers
SMILESC1C=CC(CN1C(=O)OCC2=CC=CC=C2)F
InChIInChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12H,8-10H2
InChIKeyWERNXLLMQDGBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1419101-03-3): A Fluorinated Building Block for CNS and Heterocyclic Synthesis


Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1419101-03-3), also known as 1-Cbz-3-fluoro-3,6-dihydro-2H-pyridine, is a fluorinated tetrahydropyridine (THP) derivative with a benzyl carbamate (Cbz) protecting group. Its molecular formula is C13H14FNO2, and it has a molecular weight of 235.25 g/mol [1]. The compound is supplied as a research chemical with purities typically ranging from 95% to 98%+ . As a member of the tetrahydropyridine class, it serves as a key intermediate or building block in the synthesis of more complex molecules, particularly those targeting neurological pathways [2].

Why Non-Fluorinated or Differently Protected Tetrahydropyridine Analogs Cannot Replace Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate


The value proposition of Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is anchored in the synergistic combination of a specific fluorine placement and a benzyl carbamate (Cbz) protecting group. The 3-fluoro substituent on the tetrahydropyridine ring is not a generic modification; it is a precise structural feature that differentiates it from non-fluorinated or differently substituted analogs [1]. This fluorine atom directly influences key physicochemical properties such as lipophilicity (calculated XLogP3-AA of 2.2) and molecular weight (235.25 g/mol) compared to the non-fluorinated analog (benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate, MW 217.26 g/mol, estimated XLogP ~1.8) [1] . These differences translate to altered metabolic stability, membrane permeability, and binding interactions [2]. Simultaneously, the Cbz group provides a specific orthogonal protection strategy that is incompatible with other N-protecting groups like Boc or Fmoc, which require different cleavage conditions (e.g., strong acid vs. base) . Therefore, simple substitution with a non-fluorinated or differently protected tetrahydropyridine will not recapitulate the precise properties and synthetic utility of this specific compound.

Quantitative Differentiation: Evidence for Selecting Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate Over Analogs


Enhanced Lipophilicity via 3-Fluoro Substitution: A Calculated LogP Comparison with Non-Fluorinated Analog

The presence of the fluorine atom at the 3-position of the tetrahydropyridine ring directly increases the compound's lipophilicity compared to its non-fluorinated counterpart. This is a critical parameter for optimizing blood-brain barrier (BBB) penetration and target engagement in central nervous system (CNS) drug discovery programs. The target compound exhibits a computed XLogP3-AA value of 2.2 [1], while the direct non-fluorinated analog, benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 66207-23-6), has an estimated XLogP value of approximately 1.8 based on its molecular structure and lower molecular weight (217.26 g/mol) . This difference of ~0.4 log units is quantifiable and meaningful, as a higher logP generally correlates with improved passive membrane diffusion, a key advantage for CNS-targeted compounds [2].

Medicinal Chemistry CNS Drug Design Pharmacokinetics

Increased Molecular Weight and Exact Mass for Metabolic Stability and MS/MS Identification

The substitution of a hydrogen atom with a fluorine atom results in a quantifiable increase in molecular weight and exact mass. The target compound has a molecular weight of 235.25 g/mol and an exact mass of 235.10085685 Da [1]. In contrast, the non-fluorinated analog, benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 66207-23-6), has a lower molecular weight of 217.26 g/mol and an exact mass of 217.11028 Da . This 18 Da mass difference provides a clear analytical handle for distinguishing the compounds in complex mixtures using mass spectrometry (MS). Furthermore, the carbon-fluorine bond is known to be significantly stronger than the carbon-hydrogen bond (bond dissociation energy of ~115 kcal/mol for C-F vs. ~100 kcal/mol for C-H), which can block metabolic oxidation at the 3-position, a common site of metabolic attack in tetrahydropyridines [2].

Metabolic Stability ADME Analytical Chemistry

Orthogonal Cbz-Protecting Group Enables Mild, Selective Deprotection Versus Acid-Labile Boc Analogs

The benzyl carbamate (Cbz) protecting group on the nitrogen atom is a key differentiator from more common protecting groups like tert-butyloxycarbonyl (Boc). The Cbz group is orthogonal to Boc, meaning it can be removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H2, Pd/C), which does not affect acid-labile Boc or base-labile Fmoc protecting groups elsewhere in the molecule . In contrast, a hypothetical Boc-protected analog (e.g., tert-butyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate) would require strongly acidic conditions (e.g., TFA) for deprotection, which can be incompatible with other sensitive functional groups . The availability of this compound with a Cbz group, available at high purity (≥97-98%), allows for its direct and selective incorporation into complex synthetic sequences without requiring additional protection/deprotection steps, thereby saving time and reducing cost .

Synthetic Methodology Peptide Synthesis Protecting Groups

Validated Physicochemical Stability: Room Temperature Storage and Predicted Boiling Point for Handling

Procurement decisions are also influenced by practical handling and storage requirements. Multiple reputable vendors specify that Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is stable at room temperature for storage and shipping . This is a quantifiable advantage over analogs that may require cold-chain storage (e.g., 0-8°C or -20°C) to prevent degradation, thereby reducing logistical complexity and cost. Additionally, its predicted boiling point is 337.1±42.0 °C at 760 mmHg , which provides a key parameter for purification or reaction planning. The compound's shelf life, when stored as recommended, is reported to be up to three years .

Chemical Stability Storage and Handling Process Chemistry

Procurement-Centric Application Scenarios for Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate


CNS Drug Discovery: Lead Optimization via Fluorine Substitution

In CNS drug discovery programs targeting conditions such as depression, Parkinson's disease, or Alzheimer's disease, the 3-fluoro substituent on the tetrahydropyridine core is a strategic modification. The increased lipophilicity (XLogP3-AA = 2.2) [1] and potential metabolic stabilization offered by the C-F bond [2] make this compound a superior building block over its non-fluorinated analog (estimated XLogP ~1.8) for optimizing blood-brain barrier penetration and reducing first-pass metabolism. Medicinal chemists use this scaffold to construct and evaluate structure-activity relationships (SAR) for CNS-active ligands.

Complex Natural Product or Peptidomimetic Synthesis Requiring Orthogonal Protection

This compound is an ideal intermediate for the total synthesis of alkaloids or peptidomimetics that contain a tetrahydropyridine or piperidine moiety. The Cbz protecting group is orthogonal to other common protecting groups like Boc and Fmoc [1]. This allows for selective deprotection of the tetrahydropyridine nitrogen via mild hydrogenolysis (H2, Pd/C) without disturbing other acid- or base-labile groups present in the molecule [2]. This capability is critical for executing complex, multi-step synthetic routes with high yield and purity.

Development of Monoamine Oxidase (MAO) Inhibitors

Tetrahydropyridine derivatives are known scaffolds for interacting with monoamine oxidase (MAO) enzymes, which are key targets in neuropsychiatric disorders [1]. The 3-fluoro substituent on this specific building block can be leveraged to modulate binding affinity and selectivity for MAO-A or MAO-B isoforms. The compound's unique physicochemical properties (logP, exact mass) [2] allow researchers to create a focused library of analogs for SAR studies aimed at developing novel MAO inhibitors with improved pharmacokinetic profiles compared to first-generation compounds.

Synthesis of Fluorinated Heterocycles for PET Tracer Development

The presence of a fluorine atom makes this compound a valuable precursor for the synthesis of 18F-labeled positron emission tomography (PET) tracers. While the compound itself contains a stable 19F isotope, the 3-fluoro-tetrahydropyridine core can serve as a template for designing radiolabeled analogs. The established stability and handling properties of this Cbz-protected scaffold at room temperature [1] facilitate the development of robust radiochemical synthesis procedures, where the Cbz group can be removed under mild conditions prior to or after radiolabeling.

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